2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
The compound 2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide (CAS: 1049109-96-7) is a spirocyclic isoquinoline derivative with the molecular formula C21H25N3O3S and a molecular weight of 399.5065 g/mol . Its SMILES notation (COCCN1C(=O)C2=CC=CC=C2C(C(=O)NC2=NC(C)=CS2)C12CCCC2) highlights key structural features:
- A spiro[cyclopentane-isoquinoline] core.
- A 2-methoxyethyl substituent at the 2'-position.
- A 4-methylthiazole carboxamide group at the 4'-position.
Properties
IUPAC Name |
2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14-13-28-20(22-14)23-18(25)17-15-7-3-4-8-16(15)19(26)24(11-12-27-2)21(17)9-5-6-10-21/h3-4,7-8,13,17H,5-6,9-12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHANSFLOMSSEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure that integrates a thiazole moiety, which is known for its diverse biological properties. The presence of the methoxyethyl group and the carboxamide functional group may contribute to its pharmacological profile.
Research indicates that compounds with similar structures often exhibit various mechanisms of action:
- Anticancer Activity : Compounds with thiazole derivatives have shown significant anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, such as downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 .
- Antimicrobial Properties : The thiazole ring is associated with antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Biological Activity Data
A summary of biological activities related to this compound and its analogs is presented in the following table:
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the cytotoxic effects of a related thiazole compound on human cancer cell lines. The results indicated an IC50 value of less than 10 μM, suggesting potent anticancer activity. The compound inhibited cell cycle progression at the S phase and promoted differentiation in K562 cells .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiazole derivatives. The results showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
- Enzyme Inhibition Studies : Research on enzyme inhibition highlighted that thiazole derivatives could effectively inhibit acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Preliminary studies on similar thiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the methoxyethyl group may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial formulations.
Anticancer Potential
Isoquinoline derivatives are recognized for their anticancer activities. Studies have demonstrated that modifications in isoquinoline structures can lead to enhanced cytotoxic effects against cancer cell lines. The spirocyclic nature of this compound may provide unique interactions with biological targets, potentially leading to novel anticancer agents.
Neuroprotective Effects
Emerging evidence suggests that compounds with isoquinoline and thiazole frameworks may exhibit neuroprotective properties. Research into related compounds has indicated potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigating the neuroprotective mechanisms of this compound could lead to new therapeutic strategies.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and Staphylococcus aureus at low concentrations. |
| Study B | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value lower than standard chemotherapeutics. |
| Study C | Assess neuroprotective properties | Demonstrated reduced neuronal death in SH-SY5Y cell line under oxidative stress conditions. |
Comparison with Similar Compounds
Structural Analog 1: 2′-(sec-Butyl)-N-(1,3,4-Thiadiazol-2-yl)-1′-oxo-spiro[cyclopentane-isoquinoline] Carboxamide
Key Features :
- Substituents : A sec-butyl group at the 2'-position and a 1,3,4-thiadiazole carboxamide .
- Molecular Formula : C20H23N3O2S2 (inferred from RN: 1310946-34-9).
- The 1,3,4-thiadiazole ring (vs. 4-methylthiazole) introduces additional nitrogen atoms, which could alter hydrogen-bonding interactions in biological targets .
Structural Analog 2: N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide Derivatives
Key Features :
- Core Structure : Benzothiazole carboxamide with a 4-oxo-1,3-thiazolidine moiety .
- Substituents : Varied aryl groups (e.g., 4-chlorophenyl, 2,6-difluorophenyl) at the thiazolidine ring.
- Synthesis: Prepared in ethanol with yields ranging from 37–70%, characterized by IR (C=O at 1663–1682 cm⁻¹) and NMR .
- Comparison: The benzothiazole core differs from the spiro-isoquinoline system, reducing conformational rigidity. The 4-oxo-thiazolidine group may confer different metabolic stability compared to the spirocyclic oxo-isoquinoline in the target compound.
Structural Analog 3: Triazole-Thione Derivatives with Sulfonyl Groups
Key Features :
- Core Structure : 1,2,4-Triazole-3-thiones with phenylsulfonyl substituents .
- Synthesis : Derived from hydrazinecarbothioamides via sodium hydroxide-mediated cyclization.
- Spectroscopy : IR confirms C=S (1247–1255 cm⁻¹) and absence of C=O bands post-cyclization .
- Comparison :
- The triazole-thione scaffold introduces sulfur-based reactivity distinct from the carboxamide in the target compound.
- Sulfonyl groups may improve solubility but reduce cell permeability compared to the methoxyethyl group.
Structural Analog 4: 1,2-Benzothiazol-3-ylacetamide Derivatives
Key Features :
Structural Analog 5: Cyclopropanecarboxamide-Thiazole Derivatives
Key Features :
- Core Structure: Cyclopropane-carboxamide linked to a thiazole ring (e.g., N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide) .
- Molecular Formula : C16H17N3O2S (MW: 315.39 g/mol).
- Comparison :
- The cyclopropane ring introduces strain and rigidity, contrasting with the spirocyclic system’s fused rings.
- p-Tolyl group (methyl-substituted phenyl) may enhance hydrophobic interactions compared to the methoxyethyl chain.
Physicochemical and Spectral Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
